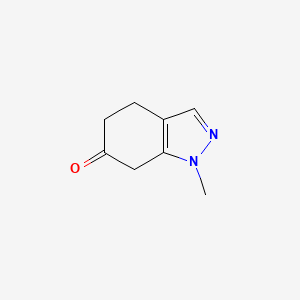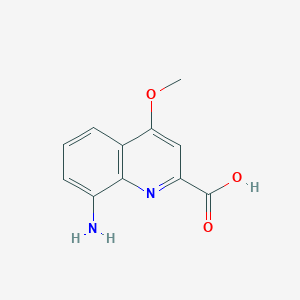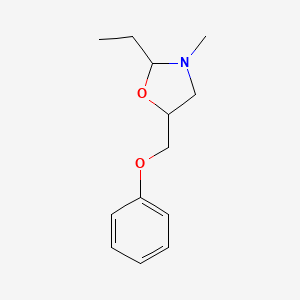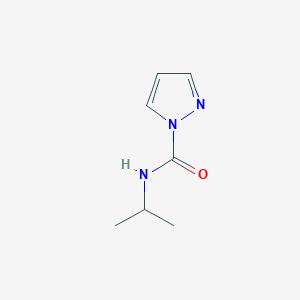![molecular formula C6H6N4O B12854123 Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
Oxazolo[5,4-d]pyrimidine-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[5,4-d]pyrimidine-5-methanamine is a heterocyclic compound that features both oxazole and pyrimidine rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidine-5-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidine-5-methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, and sodium ethoxide . Reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidine-5-methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidine-5-methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis . Molecular docking studies have demonstrated its binding mode to the VEGFR-2 active site, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.
Uniqueness
Oxazolo[5,4-d]pyrimidine-5-methanamine is unique due to its specific structural configuration, which allows it to interact with a diverse range of molecular targets. Its potential as a kinase inhibitor and its activity against VEGFR-2 distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-8-2-4-6(10-5)11-3-9-4/h2-3H,1,7H2 |
InChI Key |
GRJPQYHTVHZOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)CN)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
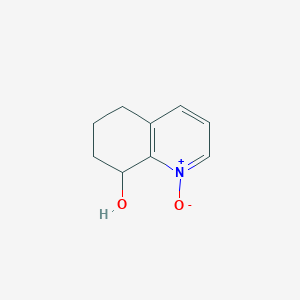
![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
